1-Ethyl-3-isobutyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
1-Ethyl-3-isobutyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-isobutyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes may include:
- Alkylation of purine derivatives
- Condensation reactions involving ethyl and isobutyl groups
- Cyclization reactions to form the purine ring structure
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes:
- Using cost-effective and readily available starting materials
- Employing catalysts to increase reaction efficiency
- Implementing purification techniques such as crystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-isobutyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxidized purine derivatives, while substitution reactions could introduce various functional groups into the purine ring.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-isobutyl-1H-purine-2,6(3H,7H)-dione would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting their function.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine
Theobromine: 3,7-Dimethylxanthine
Theophylline: 1,3-Dimethylxanthine
Uniqueness
1-Ethyl-3-isobutyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific ethyl and isobutyl substitutions, which may confer distinct chemical and biological properties compared to other purine derivatives.
Properties
CAS No. |
96654-24-9 |
---|---|
Molecular Formula |
C11H16N4O2 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C11H16N4O2/c1-4-14-10(16)8-9(13-6-12-8)15(11(14)17)5-7(2)3/h6-7H,4-5H2,1-3H3,(H,12,13) |
InChI Key |
RTMKNPYNLRYIDB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=CN2)N(C1=O)CC(C)C |
Origin of Product |
United States |
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